![molecular formula C12H12BrN3 B1482707 6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 2090401-01-5](/img/structure/B1482707.png)
6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine
Overview
Description
Scientific Research Applications
Inflammatory Disease Regulation
This compound has shown promise in the regulation of inflammatory diseases. Docking studies suggest its potential effectiveness in biomedical applications, particularly in controlling inflammatory responses .
Antimicrobial Activity
Compounds structurally related to “6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine” have been studied for their antimicrobial properties. These studies are crucial in the development of new treatments against resistant strains of bacteria and fungi .
Cancer Therapy
Research indicates that derivatives of this compound may have anti-tumor properties. This is particularly significant in the search for new chemotherapeutic agents that can target cancer cells selectively without harming healthy cells .
Enzyme Inhibition
The compound has been identified as a selective inhibitor of the TYK2 enzyme. This enzyme plays a role in the signaling pathways of various cytokines, which are implicated in autoimmune diseases and cancers.
Drug Design and Synthesis
Due to its structural characteristics, “6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine” can be a valuable scaffold in drug design. Its rigid heterocyclic system allows for the orientation of functional substituents to be recognized by target molecules .
Pharmacological Studies
The compound’s derivatives have been used in pharmacological studies to explore their therapeutic activities. These activities include antibacterial, antidiabetic, anticancer, and analgesic effects, which are essential for developing new medications .
properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHUASXYMIDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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